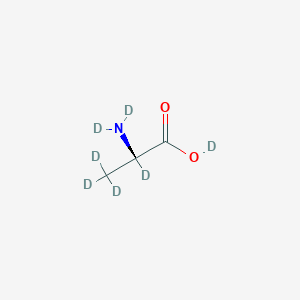

l-Alanine-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

deuterio (2S)-2,3,3,3-tetradeuterio-2-(dideuterioamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3,2D/hD3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-VQIVFXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O[2H])(C([2H])([2H])[2H])N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

l-Alanine-d7 chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of L-Alanine-d7

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical properties and stability of this compound. As a deuterated analog of the endogenous amino acid L-Alanine, this compound is a critical tool in metabolic research and quantitative bioanalysis. Understanding its fundamental characteristics is paramount to its effective application and the generation of reliable, reproducible data.

Introduction: The Role of this compound in Modern Research

This compound is a stable, non-radioactive, isotopically labeled form of L-Alanine where seven hydrogen atoms have been substituted with deuterium. This isotopic substitution results in a mass shift of +7 atomic mass units compared to its unlabeled counterpart. This key feature, without significantly altering the compound's chemical behavior, makes this compound an invaluable tool in a range of applications.

Primarily, it is employed as an internal standard in mass spectrometry-based quantitative assays, such as LC-MS/MS.[1][2] Its near-identical physicochemical properties to endogenous L-Alanine allow it to co-elute chromatographically and experience similar ionization efficiency, effectively correcting for variations during sample preparation and analysis.[2][3] Furthermore, its use as a tracer allows researchers to track the metabolic fate of alanine in biological systems, providing insights into pathways like gluconeogenesis and protein synthesis.[4][5][6]

Core Chemical and Physical Properties

The foundational properties of this compound define its behavior in experimental settings. It is a white to off-white solid or crystalline powder.[1][7] A summary of its key physicochemical characteristics is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | C₃D₇NO₂ | [1][8] |

| Linear Formula | CD₃CD(ND₂)CO₂D | [9] |

| Molecular Weight | ~96.14 g/mol | [9][10] |

| CAS Number | 74280-71-0 | [8][9][11] |

| Appearance | White to off-white solid | [1] |

| Melting Point | >300 °C (decomposes) | [8] |

| Solubility | Soluble in water.[12][13] | [12][13] |

| Isotopic Purity | Typically ≥98 atom % D | [9] |

| SMILES String | [2H]OC(=O)(N([2H])[2H])C([2H])([2H])[2H] | [11] |

| InChI Key | QNAYBMKLOCPYGJ-VQIVFXRSSA-N |

Stability Profile and Degradation Pathways

This compound is a chemically stable compound when stored and handled under recommended conditions.[9] However, its integrity can be compromised by exposure to harsh environmental factors. Understanding these sensitivities is crucial for maintaining its isotopic and chemical purity.

Factors Influencing Stability

-

Temperature : The solid form is stable at room temperature.[9] In solution, stability is temperature-dependent. Stock solutions are typically stable for up to one month at -20°C and for up to six months at -80°C.[1][7] Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots to prevent degradation.[1][7]

-

Moisture and Air : As an amino acid, this compound can be hygroscopic. It is essential to store the solid compound in a tightly sealed container to protect it from moisture and air.[7][14] Prolonged exposure to moisture, particularly in non-deuterated solvents, can lead to back-exchange of the deuterium atoms on the amine and carboxyl groups with hydrogen, compromising isotopic enrichment.

-

Light : While specific data on the photosensitivity of this compound is limited, it is good laboratory practice to protect it from light, which can catalyze degradation in some compounds.[7][15]

-

Incompatible Materials : Contact with strong oxidizing agents should be avoided as they can lead to chemical degradation.[7]

Potential Degradation Pathways

The degradation of this compound is expected to follow pathways similar to that of unlabeled L-Alanine. In biological systems and under certain chemical conditions, the primary routes of degradation involve the removal of the amino group.

-

Transamination : In eukaryotes, L-alanine is primarily degraded via transamination to pyruvate, a reaction catalyzed by alanine aminotransferase.[16]

-

Oxidative Deamination : In some bacteria, alanine can be converted to pyruvate through oxidative deamination.[16]

-

Decarboxylation and Deamination (Harsh Conditions) : Under more extreme conditions, such as high temperatures, other degradation reactions like decarboxylation (removal of the carboxyl group) and further deamination can occur.[17]

Caption: Potential degradation pathways for this compound.

Recommended Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to preserve the integrity of this compound.

-

Solid Compound :

-

Stock Solutions :

-

Preparation : Use a suitable solvent such as sterile, nuclease-free water or phosphate-buffered saline.[7] For LC-MS applications, preparing solutions in 0.1% formic acid in water is common.[2]

-

Filtration : For applications requiring sterility, filter the solution through a 0.22 µm syringe filter.[7]

-

Storage : Aliquot solutions into single-use vials to prevent contamination and degradation from repeated freeze-thaw cycles.[7] Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][7]

-

Experimental Protocol: Assessing this compound Stability in a Biological Matrix

This protocol provides a framework for evaluating the stability of this compound in a biological matrix like human plasma, a common procedure during the validation of bioanalytical methods.

Objective : To determine the short-term and long-term stability of this compound in human plasma under various storage conditions.

Methodology : The core of this assessment involves spiking a known concentration of this compound into the matrix, storing it under defined conditions, and quantifying the remaining compound at specified time points using a validated LC-MS/MS method.

Caption: Workflow for assessing the stability of this compound in a biological matrix.

Step-by-Step Procedure :

-

Prepare Standards : Prepare a stock solution of this compound (e.g., 1 mg/mL) in ultrapure water.[3]

-

Spike Matrix : Spike a known concentration of the this compound working solution into multiple aliquots of the biological matrix (e.g., human plasma).

-

Establish Time Zero (T=0) : Immediately process a subset of these samples (n=3) to establish the baseline concentration.

-

Storage : Store the remaining spiked samples under the conditions to be tested:

-

Room temperature (bench-top stability).

-

4°C (refrigerator stability).

-

-20°C and -80°C (long-term freezer stability).

-

Multiple freeze-thaw cycles (e.g., freeze at -80°C, thaw at room temp, repeat 3x).

-

-

Time-Point Analysis : At designated time points (e.g., 2, 8, 24 hours for short-term; 1, 3, 6 months for long-term), retrieve a set of samples from each storage condition.

-

Sample Preparation (Protein Precipitation) :

-

To 100 µL of the plasma sample, add 400 µL of an ice-cold protein precipitation solvent (e.g., methanol or acetonitrile containing 0.1% formic acid).[3][7]

-

Vortex vigorously for 1 minute to precipitate proteins.[7]

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[7]

-

Carefully transfer the supernatant to a new tube for analysis.[7]

-

-

LC-MS/MS Analysis : Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.

-

Data Analysis : Compare the mean concentration of this compound at each time point and condition to the mean concentration at T=0. The compound is considered stable if the deviation is within an acceptable limit (e.g., ±15%).

Conclusion

This compound is a robust and highly stable molecule essential for modern bioanalytical and metabolic research. Its stability in solid form at room temperature and as a frozen stock solution makes it a reliable reagent. By adhering to the storage and handling guidelines outlined in this guide—namely, protection from moisture, avoidance of strong oxidizers, and proper aliquoting of solutions—researchers can ensure its chemical and isotopic integrity. This diligence is fundamental to leveraging the full potential of this compound for generating accurate, precise, and reproducible scientific data.

References

-

This compound | CAS#:74280-71-0. Chemsrc. [Link]

-

DL-alanine | C3H7NO2 | CID 602. PubChem, NIH. [Link]

-

This compound | C3H7NO2 | CID 45052033. PubChem, NIH. [Link]

-

Biomedical applications of L-alanine produced by Pediococcus acidilactici BD16 (alaD+). Springer Nature. [Link]

-

Deuteration and kinetic resolution of Dthis compound from our laboratory. ResearchGate. [Link]

-

Alanine. Wikipedia. [Link]

-

L-alanine degradation III | Pathway. PubChem, NIH. [Link]

-

dl-Alanine (CAS 302-72-7) - Chemical & Physical Properties. Cheméo. [Link]

-

Decomposition pathways of alanine, valine, leucine, and isoleucine. ResearchGate. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Alanine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | CAS#:74280-71-0 | Chemsrc [chemsrc.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. This compound | C3H7NO2 | CID 45052033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | CAS 74280-71-0 | LGC Standards [lgcstandards.com]

- 12. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. isotope.com [isotope.com]

- 16. L-alanine degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis and Isotopic Purity of l-Alanine-d7

Introduction: The Critical Role of Deuterated Amino Acids

In the landscape of modern drug discovery and metabolic research, stable isotope-labeled (SIL) compounds are indispensable tools. Among these, deuterated amino acids, such as this compound, have garnered significant attention. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, imparts a subtle yet profound change in molecular mass without altering fundamental chemical properties. This unique characteristic is leveraged in several critical applications:

-

Metabolic Tracing: Deuterated amino acids serve as tracers to elucidate complex metabolic pathways and protein turnover in vivo, providing invaluable data for understanding disease states.[1]

-

Pharmacokinetic Modulation: The "Kinetic Isotope Effect" can slow down metabolic processes at deuterated sites, a strategy used to enhance the metabolic stability and efficacy of therapeutic peptides and small molecules.[2]

-

Quantitative Mass Spectrometry: this compound is widely used as an internal standard (IS) in LC-MS assays.[3][4] Its near-identical chemical behavior to the natural analyte (l-Alanine) allows it to correct for variations during sample preparation and analysis, leading to highly accurate and precise quantification.[3]

Given its pivotal role, the synthesis of this compound with high isotopic and enantiomeric purity is paramount. This guide provides a comprehensive overview of a field-proven synthetic route and the rigorous analytical methodologies required to validate the final product's quality.

Part 1: Synthesis of Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound is a strategic, multi-stage process designed to achieve comprehensive deuterium incorporation while maintaining stereochemical integrity. A common and robust approach involves the initial non-selective deuteration of a readily available starting material, followed by an enzymatic resolution to isolate the desired l-enantiomer. This methodology is effective because the harsh conditions required for complete hydrogen/deuterium (H/D) exchange can lead to racemization, which the enzymatic step subsequently corrects.[5][6]

Stage 1: Perdeuteration via Pyridoxal-Catalyzed H/D Exchange

The foundational step is the exchange of all seven non-exchangeable hydrogen atoms of alanine with deuterium. A highly effective method for this transformation is a pyridoxal-catalyzed H/D exchange in heavy water (D₂O).

Causality of Experimental Choice: Pyridoxal forms a Schiff base with the amino acid. This intermediate increases the acidity of the α- and β-protons, facilitating their abstraction by a base and subsequent replacement by deuterium from the D₂O solvent.[1][5] This catalytic cycle is repeated until a high level of deuterium incorporation is achieved across all C-H bonds. While other methods using metal catalysts like Ruthenium on Carbon (Ru/C) exist, the pyridoxal approach is well-established for this specific transformation.[6][7]

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Dthis compound

-

Reaction Setup: In a sealed, heavy-walled reaction vessel, combine L-alanine (1 equivalent), pyridoxal hydrochloride (0.1 equivalents), and aluminum sulfate (Al₂(SO₄)₃, 0.05 equivalents).

-

Deuterium Source: Add deuterium oxide (D₂O, ≥99.8 atom % D) to the mixture to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Conditions: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 24-48 hours. The progress of deuteration can be monitored by ¹H NMR.

-

Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. Redissolve the solid residue in a minimal amount of fresh D₂O and lyophilize to remove any residual H₂O. The resulting crude Dthis compound can be further purified by recrystallization from a D₂O/ethanol-d6 mixture.[5]

Stage 2: Enzymatic Resolution of Dthis compound

The product from Stage 1 is a racemic mixture. To isolate the desired l-enantiomer, a highly selective enzymatic kinetic resolution is employed. This process first requires N-acetylation of the racemic mixture.

Causality of Experimental Choice: The enzyme Aminoacylase from Aspergillus oryzae exhibits high stereoselectivity, specifically catalyzing the hydrolysis of the N-acetyl group from the L-enantiomer while leaving the N-acetyl-D-enantiomer untouched.[5] This differential reactivity provides a robust basis for separating the two enantiomers.

Experimental Protocol: N-Acetylation and Resolution

-

N-Acetylation:

-

Dissolve the crude Dthis compound in an aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath and add acetic anhydride dropwise while maintaining a basic pH.

-

The reaction is typically complete within 2-4 hours.

-

Acidify the solution to isolate the N-acetyl-Dthis compound product, which can be extracted with an organic solvent.[5]

-

-

Enzymatic Resolution:

-

Substrate Preparation: Dissolve the N-acetyl-Dthis compound in deionized water to a concentration of 0.5 M.

-

pH and Temperature Adjustment: Adjust the solution pH to 7.5-8.0 with NaOH and maintain a constant temperature of 37 °C.

-

Enzymatic Reaction: Add immobilized Aminoacylase to the substrate solution and stir gently. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.

-

Work-up and Separation: Once ~50% conversion is achieved (indicating complete hydrolysis of the L-enantiomer), remove the enzyme by filtration. Acidify the filtrate to pH ~2. The unreacted N-acetyl-D-Alanine-d7 can be extracted with ethyl acetate.

-

Final Isolation: The remaining aqueous layer, now containing the target this compound, is neutralized. The final, pure product is isolated by crystallization.[5]

-

Part 2: Verification of Isotopic Purity and Integrity

Rigorous analytical characterization is a non-negotiable step to confirm the isotopic enrichment and structural integrity of the final this compound product.[8] A multi-pronged approach using both mass spectrometry and NMR spectroscopy provides a self-validating system for quality control.

Caption: Dual-pathway analytical workflow for purity validation.

Method 1: Isotopic Distribution by High-Resolution Mass Spectrometry (HR-MS)

Principle of Trustworthiness: Mass spectrometry directly measures the mass-to-charge ratio of ions. It is the definitive technique for determining the distribution of isotopologues (molecules with different numbers of deuterium atoms) in the final product.[3][9] By analyzing the relative abundance of each isotopologue, a precise isotopic enrichment percentage can be calculated.

Experimental Protocol: LC-MS for Isotopic Purity

-

Sample Preparation: Prepare a 1 µg/mL working solution of this compound in a suitable solvent, such as 0.1% formic acid in water.[3]

-

LC-MS Parameters (Example):

-

LC Column: C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A shallow gradient suitable for eluting alanine (e.g., 2-20% B over 5 minutes).

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Full scan from m/z 85-105 to observe all potential isotopologues.[3]

-

-

Data Analysis:

-

Inject the sample and acquire the data.

-

Extract the ion chromatograms for the expected [M+H]⁺ ion of each isotopologue (see Table 1).

-

Integrate the peak area for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.

-

| Isotopologue | Chemical Formula ([M+H]⁺) | Theoretical Monoisotopic m/z |

| l-Alanine-d0 | C₃H₈NO₂⁺ | 90.05 |

| l-Alanine-d1 | C₃H₇DNO₂⁺ | 91.06 |

| l-Alanine-d2 | C₃H₆D₂NO₂⁺ | 92.06 |

| l-Alanine-d3 | C₃H₅D₃NO₂⁺ | 93.07 |

| l-Alanine-d4 | C₃H₄D₄NO₂⁺ | 94.08 |

| l-Alanine-d5 | C₃H₃D₅NO₂⁺ | 95.08 |

| l-Alanine-d6 | C₃H₂D₆NO₂⁺ | 96.09 |

| This compound | C₃HD₇NO₂⁺ | 97.10 |

| Table 1. Theoretical m/z values for the protonated molecular ions of l-Alanine isotopologues. Data derived from expected mass shifts.[3] |

Method 2: Site-Specific Deuteration by Quantitative ¹H NMR

Principle of Trustworthiness: While MS provides the overall isotopic distribution, Quantitative ¹H NMR (qNMR) validates the location and extent of deuteration.[8] By comparing the integral of residual proton signals in the deuterated sample to that of a known, non-exchangeable internal standard, the percentage of deuterium incorporation at specific molecular positions (α and β) can be calculated.[5] This confirms the structural integrity of the labeling.

Experimental Protocol: Quantitative ¹H NMR

-

Sample Preparation: Accurately weigh a known amount of the this compound product and a suitable internal standard (e.g., maleic acid) into an NMR tube.

-

Solvent: Dissolve the mixture in a known volume of D₂O.

-

Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full signal relaxation for accurate integration.

-

Data Analysis:

-

Calibrate the spectrum using the internal standard signal.

-

Integrate the residual proton signals for the α-proton (CH) and β-protons (CH₃) of alanine.

-

Calculate the percentage of deuteration at each position using the formula: % Deuteration = (1 - [Integral of Residual Protons / Expected Integral of Protons]) x 100

-

The combination of MS data showing >98% isotopic enrichment for the d7 species and ¹H NMR data confirming >98% deuteration at both the α and β positions provides an undeniable, self-validating confirmation of the product's quality and identity.

References

-

Site-Selective Deuteration of α-Amino Esters with 2-Hydroxynicotinaldehyde as a Catalyst. (2023). Organic Letters. Retrieved from [Link]

-

Catalytic enantiospecific deuteration of complex amino acid mixtures with ruthenium nanoparticles. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]

-

Synthesis of Enantioenriched α-Deuterated α-Amino Acids Enabled by an Organophotocatalytic Radical Approach. (2021). PubMed Central, NIH. Retrieved from [Link]

-

Enantioselective synthesis of α-carbon deuterium-labelled L-α-amino acids. (2025). ResearchGate. Retrieved from [Link]

-

Simple and Efficient Enantioselective α-Deuteration Method of α-Amino Acids without External Chiral Sources. (2024). PubMed Central. Retrieved from [Link]

-

Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. (2025). PubMed Central. Retrieved from [Link]

-

Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. (2022). PubMed. Retrieved from [Link]

-

Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. (2021). Chinese Journal of Analytical Chemistry. Retrieved from [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Ardena. Retrieved from [Link]

Sources

- 1. Site-Selective Deuteration of α-Amino Esters with 2-Hydroxynicotinaldehyde as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Enantioenriched α-Deuterated α-Amino Acids Enabled by an Organophotocatalytic Radical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic enantiospecific deuteration of complex amino acid mixtures with ruthenium nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

An In-depth Technical Guide to the Physical and Chemical Characteristics of L-Alanine-d7

Introduction: The Significance of Deuterium Labeling in Alanine

In the landscape of modern biochemical and pharmaceutical research, stable isotope-labeled compounds are indispensable tools. L-Alanine-d7, a deuterated isotopologue of the proteinogenic amino acid L-alanine, stands out for its utility in a range of applications, from metabolic flux analysis to serving as an internal standard in quantitative mass spectrometry. The substitution of all seven hydrogen atoms with deuterium imparts a significant mass shift without altering the fundamental chemical reactivity, making it an ideal tracer.[1]

The core value of this compound lies in the kinetic isotope effect; the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. This increased stability can lead to altered metabolic rates, providing researchers with a powerful tool to investigate enzymatic mechanisms and drug pharmacokinetics.[2] This guide offers a comprehensive exploration of the essential physical and chemical characteristics of this compound, alongside detailed protocols for its rigorous analysis, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below. These characteristics are foundational for its application in experimental design and analytical method development.

| Property | Value | Source(s) |

| Chemical Formula | C₃D₇NO₂ | [3] |

| Molecular Weight | 96.14 g/mol | [3] |

| CAS Number | 74280-71-0 | [3] |

| Appearance | White to off-white solid | |

| Melting Point | >300 °C (decomposes) | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Enantiomeric Purity | Typically ≥98% | |

| Solubility | Soluble in water | [4] |

Structural Elucidation and Isotopic Enrichment Analysis

The definitive characterization of this compound relies on a suite of analytical techniques capable of confirming its molecular structure, isotopic enrichment, and enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Isotopic Purity

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary technique for determining the level of deuteration.[5] Due to the replacement of protons with deuterium, the ¹H NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated counterpart.

Expected ¹H NMR Spectrum: In a fully deuterated this compound sample, the proton signals corresponding to the α-hydrogen, and the methyl group protons would be absent. The presence of residual proton signals allows for the quantification of isotopic enrichment. By comparing the integral of these residual signals to that of a known internal standard, the precise level of deuteration can be calculated.[5]

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will also be altered. The signals for the deuterated carbons will appear as multiplets due to ¹³C-²H coupling and will be significantly broader and less intense than in the ¹H-coupled spectrum of L-alanine. The chemical shifts will also experience a slight upfield shift, known as the deuterium isotope effect.

Experimental Protocol: Quantitative ¹H NMR for Isotopic Enrichment

Causality: This protocol is designed to provide a precise measure of deuterium incorporation by comparing the signal intensity of any residual protons in the deuterated analyte to a known concentration of an internal standard. A long relaxation delay is crucial for accurate quantification, ensuring that all nuclei have fully returned to their equilibrium state before the next pulse, thus making the signal integral directly proportional to the number of nuclei.[6]

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid) into an NMR tube.

-

Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., D₂O).

-

Ensure complete dissolution by gentle vortexing.

-

-

Instrument Parameters (400 MHz or higher):

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).

-

Number of Scans (ns): 16 or higher to ensure a good signal-to-noise ratio.

-

Pulse Angle: 30-90 degrees.

-

-

Data Analysis:

-

Integrate the residual proton signals of this compound and the signal of the internal standard.

-

Calculate the molar ratio of this compound to the internal standard to determine the concentration and, subsequently, the isotopic enrichment.

-

Quantitative ¹H NMR workflow for isotopic enrichment determination.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a cornerstone for verifying the molecular weight and isotopic distribution of this compound. High-resolution mass spectrometry (HRMS) can confirm the exact mass, providing unequivocal evidence of its elemental and isotopic composition.

Expected Mass Spectrum: In positive ion mode electrospray ionization (ESI+), this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 97.1.[3] Tandem mass spectrometry (MS/MS) can be used to study its fragmentation patterns. A characteristic fragmentation of amino acids is the neutral loss of the carboxyl group, leading to the formation of an immonium ion. For this compound, this would result in a deuterated immonium ion [C₂D₆N]⁺ at an m/z of 50.1.[3]

Experimental Protocol: LC-MS/MS for Identification and Purity

Causality: This protocol employs liquid chromatography to separate the analyte from potential impurities before it enters the mass spectrometer. The use of a volatile buffer like formic acid is essential for ESI-MS as it aids in the protonation of the analyte in the gas phase, leading to better ionization efficiency and signal intensity.[3] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, making it ideal for quantitative studies.

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining this polar analyte.[3]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 1 - 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Precursor Ion (Q1): m/z 97.1 ([M+H]⁺)

-

Product Ion (Q3) - Quantifier: m/z 50.1 ([C₂D₆N]⁺)

-

Product Ion (Q3) - Qualifier: m/z 79.1 (Loss of H₂O)

-

-

Instrument Parameters: Declustering potential and collision energy should be optimized for the specific instrument.

-

LC-MS/MS workflow for the analysis of this compound.

Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of this compound is critical, as the presence of its D-enantiomer can have significant biological implications. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Causality: The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acids because they possess ionic groups that can interact with the zwitterionic nature of the analytes.[7]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

-

Instrumentation:

-

HPLC system with a UV detector.

-

-

Chromatographic Conditions:

-

Column: A macrocyclic glycopeptide-based chiral stationary phase (e.g., Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm).[7]

-

Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v) with an additive like 20 mM ammonium acetate to improve peak shape and resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 205-215 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

-

Data Analysis:

-

The enantiomeric purity is calculated by comparing the peak area of the L-enantiomer to the total peak area of both L- and D-enantiomers.

-

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process that begins with the non-selective deuteration of L-alanine, followed by an enzymatic resolution to isolate the desired L-enantiomer. The following protocol is adapted from a method for the synthesis of D-Alanine-d7 and is logically applicable to the production of the L-enantiomer.[5]

Stage 1: Synthesis of Dthis compound

A common method for perdeuteration involves a pyridoxal-catalyzed hydrogen/deuterium exchange in heavy water (D₂O).[5]

-

Reaction Setup: In a sealed reaction vessel, combine L-alanine, pyridoxal hydrochloride, and aluminum sulfate.

-

Deuterium Source: Add D₂O (99.8 atom % D).

-

Reaction Conditions: Heat the mixture to reflux (100-110 °C) with continuous stirring for 24-48 hours.

-

Work-up and Purification: After cooling, remove the solvent under reduced pressure. The crude Dthis compound can be purified by recrystallization.

Stage 2: Resolution of Dthis compound

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers.

-

N-Acetylation: The Dthis compound is first N-acetylated using acetic anhydride.

-

Enzymatic Resolution: An immobilized aminoacylase is used to selectively hydrolyze the N-acetyl group from the L-enantiomer.

-

Separation and Deacetylation: The resulting mixture of this compound and N-acetyl-D-Alanine-d7 can then be separated. The isolated this compound is the final product.

Conclusion

This compound is a powerful tool for researchers in the fields of biochemistry, metabolomics, and drug development. Its unique physical and chemical properties, stemming from the substitution of hydrogen with deuterium, allow for its use as a highly effective tracer and internal standard. The rigorous analytical methodologies outlined in this guide, including qNMR, MS, and chiral HPLC, provide a robust framework for the comprehensive characterization of this compound, ensuring its identity, isotopic enrichment, and enantiomeric purity. The careful application of these techniques is paramount to the integrity of the experimental data generated using this valuable isotopic analogue.

References

-

MDPI. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Retrieved from [Link]

-

PubChem. (n.d.). D-Alanine. Retrieved from [Link]

-

Shimadzu. (n.d.). LC-MS/MS Method Package for D/L Amino Acids. Retrieved from [Link]

-

MDPI. (2025). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. Retrieved from [Link]

-

MDPI. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

-

PubMed. (1983). 13C n.m.r. study of L-alanine peptides. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bmse000028 L-Alanine at BMRB [bmrb.io]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-Alanine(56-41-7) 13C NMR [m.chemicalbook.com]

Introduction: The Role of Stable Isotopes in Modern Scientific Inquiry

An In-depth Technical Guide to L-Alanine-d7: Physicochemical Properties, Synthesis, and Advanced Research Applications

In the landscape of quantitative biology and drug development, precision and accuracy are paramount. The complexity of biological matrices often introduces variability during sample preparation and analysis, posing significant challenges to reliable quantification. Stable isotope-labeled (SIL) compounds have emerged as the gold standard for overcoming these hurdles, particularly in mass spectrometry-based applications. By incorporating heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), these SIL analogs serve as ideal internal standards, as they are chemically identical to the analyte of interest but mass-shifted, allowing for precise differentiation and correction for experimental variance.[1][2]

This compound is the deuterated isotopologue of L-Alanine, a non-essential amino acid central to numerous metabolic processes, including sugar and acid metabolism, and energy provision for muscle and the central nervous system.[3][4] In this compound, seven hydrogen atoms are replaced with deuterium, creating a robust tool for researchers. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its critical applications as an internal standard and metabolic tracer, designed for professionals in research and drug development.

Physicochemical Properties and Structural Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties dictate its behavior in analytical systems and form the basis of its utility.

Molecular Structure and Weight

The defining feature of this compound is the substitution of seven hydrogen atoms with deuterium. This substitution increases the mass of the molecule without significantly altering its chemical properties.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃D₇NO₂ (also written as CD₃CD(ND₂)COOD) | [1][5] |

| Molecular Weight | 96.14 g/mol | [5][6] |

| Exact Mass | 96.091615688 Da | [6] |

| Isotopic Enrichment | Typically ≥98 atom % D | [5] |

| CAS Number | 74280-71-0 | [5] |

| Appearance | Solid | |

| Melting Point | >300 °C (decomposes) |

The structure of this compound is depicted below, highlighting the positions of the seven deuterium atoms.

Caption: Synthesis and resolution workflow for this compound.

Analytical Protocols for Quality Control

Rigorous analytical testing is required to confirm the isotopic enrichment and enantiomeric purity of the final product.

Protocol 1: Isotopic Enrichment Determination by Quantitative ¹H NMR

-

Rationale: ¹H NMR is a powerful technique to quantify the number of remaining protons in the deuterated molecule. By comparing the integral of residual proton signals to that of a known internal standard, the level of deuteration can be accurately calculated. [7]* Methodology:

-

Sample Preparation: Accurately weigh a known amount of this compound and a suitable internal standard (e.g., maleic acid) into an NMR tube.

-

Dissolution: Dissolve the mixture in a known volume of D₂O.

-

Acquisition: Acquire a ¹H NMR spectrum using a spectrometer (400 MHz or higher). A single-pulse experiment with a long relaxation delay (≥5 times the longest T1) is critical to ensure full signal relaxation for accurate integration. [7] 4. Analysis: Integrate the residual proton signals of this compound and the signal of the internal standard. Calculate the isotopic enrichment based on the known concentrations and integral values.

-

Protocol 2: Isotopic Enrichment by GC-MS

-

Rationale: GC-MS provides high sensitivity for analyzing isotopic distribution. Derivatization is necessary to make the amino acid volatile for gas chromatography.

-

Methodology:

-

Derivatization: Derivatize the this compound sample with a reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a volatile TBDMS derivative. [7] 2. Separation: Inject the derivatized sample onto a non-polar capillary GC column.

-

Detection: Use electron ionization (EI) mass spectrometry in full scan mode.

-

Analysis: The mass spectrum will show a molecular ion peak shifted corresponding to the seven deuterium atoms. The isotopic distribution of this molecular ion cluster is used to calculate the precise isotopic enrichment. [7]

-

Core Application: Internal Standard for Quantitative LC-MS/MS

The most prominent application of this compound is as an internal standard for the quantification of alanine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principle of isotope dilution mass spectrometry, where a known amount of the SIL standard is added to a sample, is the gold standard for accuracy and precision. [8]The SIL standard co-elutes with the native analyte and experiences identical conditions during extraction, chromatography, and ionization, effectively compensating for matrix effects and procedural losses. [1][8]

Application Example: Quantification of D-Alanine in Human Plasma

-

Scientific Context: D-alanine, an enantiomer of L-alanine, is a component of bacterial cell walls. Its presence in human plasma can serve as a biomarker for gut microbiome activity or certain diseases. [8][9]Accurate quantification is therefore crucial for clinical and microbiological research.

-

Workflow Rationale: This method uses D-Alanine-d7 as the internal standard to quantify endogenous D-alanine. A simple protein precipitation step is used for sample cleanup, followed by chiral chromatography to separate the D- and L-alanine enantiomers before detection by MS/MS. [8]

Caption: Experimental workflow for D-Alanine quantification in plasma. [9]

Protocol 3: LC-MS/MS Quantification of D-Alanine in Plasma

-

Preparation of Standards: Prepare stock solutions (1 mg/mL) of D-alanine and D-Alanine-d7 in ultrapure water. Create a series of working standards by serially diluting the D-alanine stock. Prepare calibration standards and quality control (QC) samples by spiking known concentrations into blank human plasma. [8]2. Sample Preparation: a. To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the D-Alanine-d7 internal standard working solution and vortex. [8] b. Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins. Vortex for 1 minute. [8] c. Centrifuge at 13,000 rpm for 10 minutes at 4°C. [8][9] d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. [8] e. Reconstitute the residue in 100 µL of the initial mobile phase.

-

LC-MS/MS Analysis: a. Chromatography: Use a chiral HPLC column (e.g., CHIROBIOTIC T) to separate D-alanine from the highly abundant L-alanine. [8] b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). [8][9]Monitor specific precursor-to-product ion transitions for both D-alanine and D-Alanine-d7.

-

Quantification: Calculate the concentration of D-alanine in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Table 2: Expected Performance Characteristics for D-Alanine Quantification

| Parameter | Representative Value | Source(s) |

| Lower Limit of Quantification (LLOQ) | 0.05 - 2.0 µM | [9] |

| Intra-day Precision (%RSD) | < 15% | [9] |

| Inter-day Precision (%RSD) | < 15% | [9] |

| Accuracy (% Recovery) | 85 - 115% | [9] |

Core Application: Tracer for Metabolic Flux Analysis

This compound (or its enantiomer) can be used as a metabolic tracer to study the dynamics of biological pathways. By introducing the labeled compound into a biological system, researchers can track its incorporation into downstream metabolites, providing a quantitative measure of pathway activity, or "flux." [10]

Application Example: Probing Bacterial Peptidoglycan Synthesis

-

Scientific Context: The bacterial cell wall is primarily composed of peptidoglycan, a polymer essential for bacterial survival. D-alanine is a critical component of the pentapeptide stem that cross-links the polymer chains. [11]This pathway is a primary target for many antibiotics. [11]Using D-Alanine-d7 as a tracer allows for the direct measurement of new cell wall synthesis. [10]* Workflow Rationale: Bacteria are cultured in a medium containing D-Alanine-d7. The labeled D-alanine is incorporated into the peptidoglycan biosynthesis pathway. After a labeling period, the cell wall is isolated and hydrolyzed back into its constituent amino acids. The isotopic enrichment of D-alanine is then quantified by mass spectrometry, which is directly proportional to the rate of new peptidoglycan synthesis. [10]

Caption: Role of D-alanine in the bacterial peptidoglycan synthesis pathway. [11]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

-

Storage Conditions: The compound should be stored at room temperature, protected from light and moisture. [5][12]* Stability: this compound is a stable compound if stored under the recommended conditions. However, it is good practice to re-analyze the chemical purity after extended periods (e.g., three years) before use in sensitive quantitative assays. [5]

Conclusion

This compound is more than just a heavy version of an amino acid; it is a precision tool that enables researchers to achieve higher levels of accuracy in quantification and to gain dynamic insights into complex biological processes. Its role as an internal standard in mass spectrometry is indispensable for overcoming matrix effects and ensuring data reliability in fields from clinical diagnostics to metabolomics. Furthermore, its application as a metabolic tracer provides a powerful method for studying the flux through critical pathways, such as bacterial cell wall synthesis, thereby aiding in the discovery and development of new therapeutics. As analytical technologies continue to advance in sensitivity, the demand for high-purity, well-characterized stable isotope-labeled compounds like this compound will only continue to grow, solidifying its place as a cornerstone of modern quantitative science.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Wiley. (n.d.). This compound, 98 atom % D. SpectraBase. Retrieved from [Link]

-

LookChem. (n.d.). Exploring L-Alanine Applications: From Food Enhancement to Pharma Intermediates. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iroatech.com [iroatech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS#:74280-71-0 | Chemsrc [chemsrc.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. This compound | C3H7NO2 | CID 45052033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. isotope.com [isotope.com]

L-Alanine-d7 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the application of L-Alanine-d7 as a stable isotope tracer in metabolic research. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental design, the intricacies of analytical methodologies, and the interpretation of data, empowering researchers to confidently and effectively integrate this powerful tool into their studies.

The Foundational Principles of Stable Isotope Tracing

Metabolic flux analysis (MFA) is a powerful technique for the quantitative study of metabolism.[1][2] Unlike metabolomics, which provides a static snapshot of metabolite concentrations, MFA allows for the elucidation of the rates (fluxes) of metabolic pathways.[1][2] This is achieved through the introduction of stable isotope-labeled compounds, such as this compound, into a biological system and tracking the incorporation of the isotope into downstream metabolites.[3][4]

Stable isotopes, being non-radioactive, are safe for use in a wide range of in vitro and in vivo studies, including human clinical research.[3][4] The incorporation of deuterium (a stable isotope of hydrogen) into L-alanine creates a tracer that is chemically similar to its unlabeled counterpart but distinguishable by mass spectrometry. This allows for the precise tracking of the metabolic fate of the exogenous L-alanine.

Why this compound?

L-alanine is a key player in central carbon and nitrogen metabolism. It is a principal gluconeogenic amino acid, meaning it is a significant precursor for the synthesis of glucose in the liver and kidneys.[5][6] Additionally, it is involved in the glucose-alanine cycle, a critical inter-organ process for transporting nitrogen from peripheral tissues to the liver.[5] The use of this compound allows researchers to probe the dynamics of these and other related pathways with high specificity.

Key Metabolic Pathways Illuminated by this compound

The primary application of this compound lies in its ability to trace the flow of carbon and nitrogen through central metabolic pathways.

Gluconeogenesis

Gluconeogenesis is the metabolic process of generating glucose from non-carbohydrate carbon substrates. Alanine is a major substrate for this pathway, particularly in the liver.[6][7] By introducing this compound, researchers can quantify the contribution of alanine to de novo glucose synthesis. The deuterated label from this compound will be incorporated into pyruvate via the action of alanine aminotransferase (ALT), and subsequently into the intermediates of the gluconeogenic pathway, ultimately appearing in newly synthesized glucose.

Sources

- 1. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Origin and Roles of Alanine and Glutamine in Gluconeogenesis in the Liver, Kidneys, and Small Intestine under Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alanine: key role in gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of alanine on gluconeogenesis in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to L-Alanine-d7: Sourcing, and Application in Quantitative Mass Spectrometry

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the procurement and application of L-Alanine-d7. It provides an in-depth analysis of the molecule's properties, a comparative guide to reliable suppliers, and detailed, field-proven protocols for its use as an internal standard in mass spectrometry-based quantitative analysis.

Introduction: The Rationale for Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the accuracy and precision of measurements are paramount. Biological matrices are inherently complex and variable, leading to unpredictable effects such as ion suppression or enhancement, and inconsistencies during sample extraction and processing. To correct for these variations, the use of a stable isotope-labeled (SIL) internal standard is the gold standard.[1]

This compound is the deuterated analogue of L-Alanine, a non-essential amino acid integral to numerous metabolic pathways.[2][3][4][5] With seven deuterium atoms replacing hydrogen atoms, this compound is an ideal internal standard for the quantification of endogenous L-Alanine. It is chemically identical to the analyte of interest, ensuring it co-elutes chromatographically and behaves similarly during extraction and ionization. However, its increased mass (a shift of +7 Da) allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-analytical behavior is the cornerstone of the isotope dilution mass spectrometry technique, which effectively normalizes for analytical variability, leading to highly accurate and precise results.[1]

Section 1: Physicochemical Properties and Specifications of this compound

A thorough understanding of the physicochemical properties of this compound is critical for its effective use, from storage and handling to solution preparation and analytical method development. Key specifications that researchers must consider are isotopic purity and chemical purity, which directly impact the quality of quantitative data.

| Property | Specification | Source(s) |

| Chemical Formula | C₃D₇NO₂ | [2] |

| Linear Formula | CD₃CD(ND₂)CO₂D | [6][7] |

| Molecular Weight | 96.14 g/mol | [6][8][9] |

| Exact Mass | 96.091614 Da | [2][9] |

| CAS Number | 74280-71-0 | [6][8] |

| Isotopic Purity | Typically ≥98 atom % D | [6][7][8] |

| Chemical Purity | Typically ≥98% (CP) | [6][7] |

| Physical Form | Solid (Powder/Crystalline) | |

| Melting Point | >300 °C (decomposes) | [2] |

| Storage Conditions | Room temperature, away from light and moisture. | [8][10] |

| Stability | Stable under recommended storage conditions. Re-analysis of chemical purity is recommended after three years. | [8] |

Note: CP refers to Chemically Pure.

Section 2: Sourcing and Procurement of this compound

Selecting a reputable supplier is a critical first step in any quantitative study. The quality of the SIL internal standard underpins the validity of the entire analytical method. The following table provides a comparative overview of prominent suppliers of this compound. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) prior to purchase to verify that the isotopic and chemical purity meet their experimental requirements.

| Supplier | Product Name/Number (Example) | Typical Purity | Available Quantities | Notes |

| Cambridge Isotope Laboratories, Inc. (CIL) | NLM-454 | ≥98 atom % D | 1 g | A leading manufacturer of stable isotope-labeled compounds, often considered a primary source.[11][12] |

| MilliporeSigma (Sigma-Aldrich) | 74280-71-0 | 98 atom % D, 98% (CP) | Custom packaging available | A major distributor with extensive documentation and support.[6][7] |

| Toronto Research Chemicals (TRC) | A628070 | Not specified, but available | 10 mg, 5 mg | A well-regarded supplier of complex organic chemicals and stable isotopes.[13][14] |

| C/D/N Isotopes Inc. | D-3709 | 98 atom % D | 0.25 g, 0.5 g | Specializes in deuterated compounds and offers various pack sizes.[8] |

| LGC Standards | TRC-A628070 | Not specified, but available | 0.25 g, 0.5 g | A key supplier of reference materials and analytical standards.[15] |

Section 3: Core Application & Methodologies: Use as an Internal Standard in LC-MS/MS

The primary application for this compound is as an internal standard for the accurate quantification of L-Alanine in complex biological matrices such as plasma, urine, or cell lysates. This section details the workflow and provides a foundational protocol.

3.1: The Principle of Isotope Dilution Mass Spectrometry

The core principle is to add a known amount of this compound to all samples, calibrators, and quality controls at the very beginning of the sample preparation process. Because the SIL standard and the endogenous analyte behave identically during subsequent steps (e.g., protein precipitation, derivatization, injection, and ionization), any loss of analyte during sample processing will be matched by a proportional loss of the internal standard. The mass spectrometer measures the peak area ratio of the analyte to the internal standard. This ratio is then used to calculate the concentration of the analyte based on a calibration curve, effectively canceling out variations.

3.2: Foundational Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of L-Alanine in a biological sample using this compound as an internal standard.

Caption: Workflow for L-Alanine quantification using this compound.

3.3: Protocol: Preparation of this compound Stock and Working Solutions

Trustworthiness: This protocol ensures the accurate preparation of the internal standard, which is fundamental for the validity of the entire assay. All weighing and dilution steps should be meticulously documented.

-

Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound powder using an analytical balance.

-

Quantitatively transfer the powder to a 10 mL Class A volumetric flask.

-

Dissolve the powder in a suitable solvent (e.g., ultrapure water or 50% methanol) and bring it to volume. Mix thoroughly.

-

This stock solution should be stored at -20°C or -80°C for long-term stability.

-

-

Working Internal Standard Solution (e.g., 1 µg/mL):

-

Perform a serial dilution from the stock solution. For example, dilute the 1 mg/mL stock solution 1:100, and then 1:10 to achieve a final concentration of 1 µg/mL.

-

The concentration of the working solution should be optimized based on the expected endogenous levels of L-Alanine in the study samples and the sensitivity of the mass spectrometer. The goal is to have an internal standard peak with a strong, stable signal that does not saturate the detector.

-

Prepare fresh working solutions from the stock solution regularly to avoid issues with stability or solvent evaporation.

-

3.4: Protocol: Sample Preparation for Metabolite Quantification in Plasma

Expertise & Experience: The choice of a simple protein precipitation with methanol is a common and effective strategy for cleaning up plasma samples for small molecule analysis. The acidic modifier (formic acid) is added to improve the ionization efficiency of the amino acid in positive electrospray ionization (ESI) mode.

-

Sample Thawing: Thaw frozen plasma samples, calibrators, and quality controls on ice to prevent degradation.

-

Internal Standard Spiking: To 100 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the this compound working solution. Vortex briefly.

-

Protein Precipitation: Add 400 µL of ice-cold methanol containing 0.1% formic acid to each tube.[1]

-

Mixing and Incubation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. Incubate at -20°C for 20 minutes to enhance precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >13,000 rpm) for 10 minutes at 4°C.[1]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate, being careful not to disturb the protein pellet.

-

Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase. This step concentrates the analyte and ensures compatibility with the LC system.

-

Analysis: Transfer the reconstituted sample to autosampler vials and inject it into the LC-MS/MS system.

Section 4: Data Analysis and Interpretation

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for both the analyte (L-Alanine) and the internal standard (this compound).

-

L-Alanine: Q1 (Precursor Ion) m/z ~90.1 -> Q3 (Product Ion) m/z ~44.1

-

This compound: Q1 (Precursor Ion) m/z ~97.1 -> Q3 (Product Ion) m/z ~49.1

Note: The exact m/z values must be optimized for the specific instrument being used by infusing a standard solution.[16]

A calibration curve is constructed by plotting the peak area ratio (L-Alanine / this compound) against the known concentrations of the calibrator samples. The concentration of L-Alanine in the unknown samples is then determined by interpolating their measured peak area ratios from this curve using a regression analysis (typically linear with 1/x or 1/x² weighting).

Section 5: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Safety: While this compound is generally not considered hazardous, standard laboratory safety practices should be followed.[8] This includes wearing gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.

-

Storage: The solid compound should be stored at room temperature, protected from light and moisture, as recommended by suppliers.[8][10] Stock solutions should be stored frozen (-20°C or below) to ensure long-term stability.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of L-Alanine in complex biological matrices. Its chemical properties make it an ideal internal standard for isotope dilution mass spectrometry. By selecting a high-quality product from a reputable supplier and employing a validated and robust analytical workflow, such as the one described in this guide, researchers can generate reliable and reproducible data critical for advancing drug development and metabolic research.

References

-

This compound | C3H7NO2 | CID 45052033 - PubChem. National Institutes of Health. [Link]

-

This compound | CAS#:74280-71-0 | Chemsrc. Chemsrc. [Link]

-

Stable Isotope Standards For Mass Spectrometry - Phoenix Scientific. Cambridge Isotope Laboratories, Inc. [Link]

-

Stable Isotope Standards For Mass Spectrometry - Eurisotop. Eurisotop. [Link]

-

This compound, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific. Fisher Scientific. [Link]

-

DL-alanine | C3H7NO2 | CID 602 - PubChem. National Institutes of Health. [Link]

-

L-Alanine | C3H7NO2 | CID 5950 - PubChem. National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | CAS#:74280-71-0 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. This compound | C3H7NO2 | CID 45052033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. isotope.com [isotope.com]

- 11. phoenix-sci.com [phoenix-sci.com]

- 12. eurisotop.com [eurisotop.com]

- 13. This compound, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.it]

- 14. This compound, TRC 5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.es]

- 15. This compound | CAS 74280-71-0 | LGC Standards [lgcstandards.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

The Gold Standard in Bioanalysis: A Detailed Protocol for L-Alanine Quantification Using L-Alanine-d7 Internal Standard by LC-MS/MS

Introduction: The Imperative for Precision in Amino Acid Quantification

L-alanine, a non-essential amino acid, is a central node in metabolism, intricately linked to glucose metabolism through the glucose-alanine cycle, and a key building block for proteins. Its accurate quantification in biological matrices such as plasma, serum, and tissue homogenates is critical for a wide range of research areas, from metabolic disease studies and oncology to pharmaceutical drug development. The inherent complexity of these biological samples, however, presents a significant analytical challenge. Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte, can severely compromise the accuracy and reproducibility of liquid chromatography-tandem mass spectrometry (LC-MS/MS) data.

To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the undisputed gold standard. An ideal SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same ionization effects and extraction recovery variations. By adding a known amount of the SIL-IS to the sample at the earliest stage of preparation, it effectively normalizes for variations throughout the analytical workflow, leading to highly accurate and precise quantification.

This application note provides a comprehensive, field-proven protocol for the robust quantification of L-alanine in human plasma using L-Alanine-d7 as an internal standard. We will delve into the causality behind each experimental choice, from sample preparation to the optimization of mass spectrometry parameters, providing researchers, scientists, and drug development professionals with a self-validating system for reliable bioanalysis.

Principle of Isotope Dilution Mass Spectrometry

The methodology is founded on the principle of isotope dilution mass spectrometry. This compound, in which seven hydrogen atoms are replaced by deuterium, is chemically and physically almost identical to endogenous L-alanine.[1] This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. However, due to the mass difference, the mass spectrometer can distinguish between the analyte (L-alanine) and the internal standard (this compound).

By adding a known concentration of this compound to each sample, a ratio of the peak area of the endogenous L-alanine to the peak area of this compound is calculated. This ratio is then used to determine the concentration of L-alanine in the sample by referencing a calibration curve prepared with known concentrations of L-alanine and a constant concentration of the internal standard. This ratiometric approach effectively cancels out variations that can occur during sample processing and analysis.[1]

Experimental Workflow Overview

The entire process, from sample receipt to final data analysis, follows a systematic and validated workflow designed to ensure data integrity and reproducibility.

Caption: Complete workflow for L-Alanine quantification.

Materials and Reagents

-

Analytes and Standards:

-

L-Alanine (≥98% purity)

-

This compound (Isotopic purity ≥98 atom % D)

-

-

Solvents and Chemicals:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade, ≥99%)

-

Ultrapure water (18.2 MΩ·cm)

-

-

Biological Matrix:

-

Human plasma (sourced from a certified vendor, stored at -80°C)

-

-

Consumables:

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

-

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of polar amino acids. A common choice is a BEH Amide column (e.g., 1.7 µm, 2.1 x 100 mm).[2]

-

For applications requiring the separation of L- and D-alanine enantiomers, a chiral stationary phase column, such as an Astec® CHIROBIOTIC® T, is necessary.[3][4]

Detailed Experimental Protocols

Part 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls

The accuracy of the entire assay is anchored to the precision of these initial preparation steps.

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of L-Alanine and this compound into separate volumetric flasks.

-

Dissolve in ultrapure water to a final concentration of 1 mg/mL. These stock solutions should be stored at -20°C.

-

-

Intermediate and Working Standard Solutions:

-

Prepare an intermediate stock of L-Alanine (e.g., 100 µg/mL) by diluting the primary stock solution with ultrapure water.

-

Create a series of working standard solutions by serially diluting the intermediate stock to cover the desired calibration range (e.g., 0.1 to 50 µg/mL).

-

-

Internal Standard Working Solution (IS-WS):

-

Prepare a working solution of this compound at a concentration that will yield a robust signal in the mass spectrometer (e.g., 1 µg/mL). The optimal concentration should be determined during method development to be within the linear range of the detector.

-

-

Calibration Standards (CS) and Quality Control (QC) Samples:

-

Prepare CS and QC samples by spiking blank human plasma with the L-Alanine working standard solutions. A typical spiking volume is 5-10% of the plasma volume to minimize matrix disruption.

-

For example, to prepare a 1 µg/mL CS, add 10 µL of a 100 µg/mL L-Alanine working standard to 990 µL of blank plasma.

-

Prepare at least three levels of QC samples (low, medium, and high) within the calibration range.

-

Part 2: Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of interfering proteins from plasma samples.[5][6] Acetonitrile is a highly effective precipitating agent, providing high protein removal efficiency.[7]

-

Aliquot Samples:

-

Thaw plasma samples (CS, QC, and unknowns) on ice.

-

Vortex each sample gently.

-

Pipette 100 µL of each plasma sample into a clean 1.5 mL microcentrifuge tube.

-

-

Spike Internal Standard:

-

Crucial Step: Add 10 µL of the this compound IS-WS (1 µg/mL) to every tube (except for blank matrix samples used to assess interference). This must be done before protein precipitation to ensure the IS corrects for any analyte loss during subsequent steps.[8]

-

Briefly vortex each tube.

-

-

Precipitate Proteins:

-

Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[5] The formic acid helps to maintain an acidic pH, which improves the stability and ionization of alanine.

-

-

Mix and Incubate:

-

Vortex the mixture vigorously for 1 minute to ensure complete denaturation and precipitation of proteins.

-

Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

-

Centrifuge:

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Collect Supernatant:

-

Carefully transfer the clear supernatant to a new set of tubes or an autosampler vial. Be cautious not to disturb the protein pellet.

-

The sample is now ready for injection into the LC-MS/MS system.

-

Part 3: LC-MS/MS Analysis

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

| Parameter | Recommended Condition | Rationale |

| LC Column | HILIC BEH Amide (1.7 µm, 2.1 x 100 mm) | Provides excellent retention and peak shape for polar analytes like alanine without derivatization.[2] |

| Mobile Phase A | 0.1% Formic Acid in Water | A volatile modifier compatible with mass spectrometry that promotes good ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic component for elution in HILIC mode. |

| Gradient | Start at 90% B, hold for 1 min, ramp to 50% B over 4 min, hold for 1 min, return to 90% B and re-equilibrate. | A typical HILIC gradient. The high initial organic content ensures retention of alanine. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | A small volume to minimize peak distortion. |

| Ionization Mode | ESI Positive | Alanine readily forms a protonated molecule [M+H]⁺. |

| Acquisition | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

Optimized Mass Spectrometry Parameters (MRM)

The following MRM transitions are the cornerstone of the assay's selectivity. These should be confirmed and optimized by infusing a standard solution of each compound directly into the mass spectrometer.

| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| L-Alanine | 90.1[9][10] | 44.2[9][11] | 15 - 20 | 50 - 100 |

| This compound | 97.1[11] | 50.1 (Predicted) | 15 - 20 | 50 - 100 |

-

L-Alanine Transition: The precursor ion at m/z 90.1 corresponds to the protonated molecule. The product ion at m/z 44.2 results from the characteristic neutral loss of the carboxyl group (-COOH) and a hydrogen atom.[9][11]

-

This compound Transition: The precursor ion at m/z 97.1 reflects the mass of the deuterated molecule. The predicted product ion at m/z 50.1 corresponds to the deuterated immonium ion, analogous to the fragmentation of the non-labeled compound.

Data Analysis and System Validation

-

Peak Integration: Integrate the chromatographic peaks for both L-Alanine and this compound using the instrument's software.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (L-Alanine / this compound) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (commonly 1/x or 1/x²) should be used to ensure accuracy across the entire concentration range. The correlation coefficient (r²) should be >0.99.

-

Quantification: Determine the concentration of L-Alanine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Method Validation: A full method validation should be conducted according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). This includes assessing selectivity, accuracy, precision, recovery, matrix effect, and stability to ensure the method is fit for its intended purpose.

Troubleshooting

| Issue | Potential Cause | Recommended Action |

| Poor Peak Shape | Inappropriate mobile phase or gradient; Column degradation. | Optimize gradient and mobile phase pH. Ensure proper column equilibration. Replace column if necessary. |

| High Variability | Inconsistent sample preparation; Matrix effects. | Ensure IS is added early and consistently. Evaluate different protein precipitation solvents (e.g., methanol). Dilute sample to reduce matrix load. |

| No/Low Signal | Instrument parameters not optimized; Source contamination. | Optimize MRM transitions, collision energy, and source parameters. Clean the ESI source. |